1-(2-Methylphenyl)-3-propylurea: Structural Dynamics, Synthesis, and Applications of an Aryl-Alkyl Urea Scaffold
1-(2-Methylphenyl)-3-propylurea: Structural Dynamics, Synthesis, and Applications of an Aryl-Alkyl Urea Scaffold
Executive Summary
1-(2-Methylphenyl)-3-propylurea, commonly referred to as 1-propyl-3-(o-tolyl)urea, is a highly versatile chemical scaffold bridging the gap between agrochemical development, medicinal chemistry, and dynamic polymer sciences. As an aryl-alkyl urea hybrid, it possesses a unique dual chemical character that governs its physicochemical behavior and biological target engagement. This whitepaper provides a comprehensive technical analysis of its structural properties, details a self-validating synthetic protocol, and explores its diverse applications ranging from enzyme inhibition to reactive compatibilization in materials science.
Structural Chemistry and Physicochemical Profiling
The structural designation of 1-(2-methylphenyl)-3-propylurea as an "aryl-alkyl urea hybrid" recognizes the compound's dual chemical character[1]. The molecule consists of a rigid, lipophilic aromatic component (the o-tolyl group) and a flexible aliphatic chain (the n-propyl group), linked by a highly polar, hydrogen-bonding urea core.
Conformational Dynamics
The ortho-methyl substitution on the phenyl ring is not merely a structural decoration; it exerts a profound steric influence. The methyl group creates a steric clash with the adjacent urea carbonyl oxygen, restricting rotational freedom around the
Quantitative Data Summary
The fundamental physicochemical properties of 1-(2-methylphenyl)-3-propylurea dictate its solubility, membrane permeability, and reactivity[2].
| Property | Value | Causality / Significance |
| Chemical Formula | Defines the atomic composition and hybrid nature[3]. | |
| Molecular Weight | 192.262 g/mol | Falls well within the Lipinski Rule of 5, ensuring favorable pharmacokinetic potential[2]. |
| CAS Registry Number | 13143-12-9 | Unique identifier for the AldrichCPR collection standard[3]. |
| Exact Mass | 192.126 g/mol | Critical for high-resolution mass spectrometry (HRMS) validation[2]. |
| H-Bond Donors | 2 | The two N-H protons act as critical anchors in enzyme active sites. |
| H-Bond Acceptors | 1 | The carbonyl oxygen serves as a strong hydrogen bond acceptor. |
Synthetic Methodologies and Mechanistic Causality
The synthesis of unsymmetrical aryl-alkyl ureas can be achieved through multiple pathways. While carbonyldiimidazole (CDI) offers a safer, phosgene-free alternative for sensitive substrates by forming a carbonylimidazolide intermediate[1], the most direct and atom-economical route for 1-(2-methylphenyl)-3-propylurea is the nucleophilic addition of a primary aliphatic amine to an aromatic isocyanate[4].
Experimental Protocol: Isocyanate-Amine Coupling
This protocol is designed as a self-validating system , utilizing spectroscopic feedback to ensure absolute conversion and prevent contamination.
Reagents:
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o-Tolyl isocyanate (1.0 eq)
-
n-Propylamine (1.1 eq)
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Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
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System Purging (Causality: Moisture Exclusion): Flame-dry a round-bottom flask under an argon atmosphere. Why? Isocyanates react rapidly with ambient moisture to form unstable carbamic acids, which decarboxylate to form primary amines. These amines would then react with unreacted isocyanate to form an unwanted symmetric byproduct (1,3-di-o-tolylurea).
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Preparation: Dissolve o-tolyl isocyanate in anhydrous DCM (0.2 M concentration) and cool the reaction vessel to 0°C using an ice bath.
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Nucleophilic Addition (Causality: Thermal Control): Add n-propylamine dropwise over 15 minutes. Why? The nucleophilic attack of the aliphatic amine on the electrophilic isocyanate carbon is highly exothermic. Dropwise addition at 0°C prevents solvent boil-off and suppresses side-reaction pathways.
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In-Process Spectroscopic Validation: After 2 hours of stirring at room temperature, take a 10 µL aliquot for Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).
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Validation Checkpoint: The reaction is deemed complete only when the strong, cumulative double-bond stretching frequency of the isocyanate at ~2270 cm⁻¹ entirely disappears. Simultaneously, the urea Amide I band (carbonyl stretch) must emerge at ~1640 cm⁻¹.
-
-
Workup and Isolation: Quench the reaction with 1M HCl to protonate and remove the excess unreacted n-propylamine into the aqueous layer. Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from hot ethanol to yield pure 1-(2-methylphenyl)-3-propylurea as a white crystalline solid.
Fig 1: Step-by-step synthetic workflow for 1-(2-Methylphenyl)-3-propylurea.
Pharmacological and Agrochemical Applications
Agrochemical Utility: Photosystem II Inhibition
Historically, phytotoxic 1-alkyl-3-phenyl substituted ureas have been heavily utilized as potent herbicides[5]. In plant biology, these aryl-alkyl ureas act as Photosystem II (PSII) inhibitors. The urea moiety outcompetes plastoquinone for binding to the
Mammalian Pharmacology: Soluble Epoxide Hydrolase (sEH) Inhibition
In modern drug discovery, the 1-aryl-3-alkyl urea pharmacophore is recognized as a privileged scaffold for the competitive inhibition of Soluble Epoxide Hydrolase (sEH). sEH is a critical regulatory enzyme that hydrolyzes cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs).
The urea core of 1-(2-methylphenyl)-3-propylurea mimics the transition state of EET hydrolysis. The urea carbonyl acts as a hydrogen bond acceptor for the catalytic tyrosine residues (Tyr383, Tyr466) in the sEH active site, while the N-H groups donate hydrogen bonds to Asp335. This tight binding effectively blocks the active site, preserving endogenous EET levels and promoting vasodilation and anti-inflammatory responses.
Fig 2: Mechanism of sEH inhibition by aryl-alkyl ureas, preserving anti-inflammatory EETs.
Advanced Reactivity: Dynamic Covalent Chemistry
Beyond small-molecule pharmacology, the aryl-alkyl urea motif exhibits unique dynamic covalent chemistry that is highly prized in advanced materials science[6].
In the context of thermoplastic polyurethanes (TPUs) and polymer blends, unsymmetrical ureas like 1-(2-methylphenyl)-3-propylurea are not permanently static bonds. Under specific thermal conditions or extended mixing times, the unsymmetrical urea group can undergo cleavage, dissociating back into an alkyl isocyanate and a primary aromatic amine[6]. This reversibility establishes a dynamic dissociation equilibrium. By exploiting this equilibrium, materials scientists can facilitate the reactive compatibilization of otherwise immiscible polymer blends, allowing for the synthesis of polyurethanes with controlled architectures or the development of self-healing materials[6].
References
Sources
- 1. Buy 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea | 883107-36-6 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 13143-12-9 | Sigma-Aldrich [sigmaaldrich.com]
- 4. US4946949A - Polymerizable aromatic-azo-aliphatic compounds and polymers made therefrom - Google Patents [patents.google.com]
- 5. law.justia.com [law.justia.com]
- 6. researchgate.net [researchgate.net]
